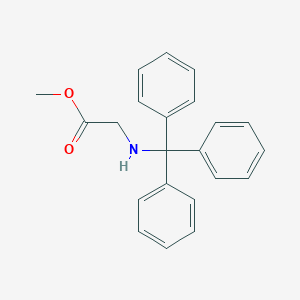

N-Tritylglycine methyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-Tritylglycine methyl ester typically involves the reaction of tritylamine with methyl bromoacetate. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity. Catalysts and advanced purification techniques such as recrystallization and chromatography are employed to achieve the desired product quality .

Analyse Des Réactions Chimiques

Types of Reactions: N-Tritylglycine methyl ester undergoes various chemical reactions, including:

Oxidation: The trityl group can be oxidized to form trityl cations, which are useful intermediates in organic synthesis.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents like chromium trioxide (CrO3) or potassium permanganate (KMnO4) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products:

Oxidation: Trityl cations and corresponding oxidized products.

Reduction: Alcohol derivatives of the original ester.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

N-Tritylglycine methyl ester has diverse applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a protecting group for amines.

Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.

Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.

Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of N-Tritylglycine methyl ester involves its interaction with various molecular targets. The trityl group can stabilize reactive intermediates, facilitating various chemical transformations. The ester group can undergo hydrolysis to release active compounds that interact with biological targets . The compound’s effects are mediated through pathways involving nucleophilic attack and electron transfer reactions .

Comparaison Avec Des Composés Similaires

Methyl 2-(diphenylamino)acetate: Similar structure but with diphenyl groups instead of trityl groups.

Ethyl 2-(tritylamino)acetate: Similar structure but with an ethyl ester group instead of a methyl ester group.

Uniqueness: N-Tritylglycine methyl ester is unique due to the presence of the trityl group, which provides enhanced stability and reactivity compared to other similar compounds. The trityl group also offers unique steric and electronic properties that make the compound valuable in various synthetic applications .

Activité Biologique

N-Tritylglycine methyl ester (Tr-Gly-OMe) is a derivative of glycine that has garnered attention due to its potential applications in medicinal chemistry and biochemistry. This article explores the biological activity of Tr-Gly-OMe, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

This compound is characterized by its trityl group, which enhances its lipophilicity and stability compared to other glycine derivatives. It has a melting point of 106–107 °C . The compound is often utilized in peptide synthesis and as a building block in various chemical reactions due to its protective group properties.

Pharmacological Properties

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Interaction : As an amino acid derivative, Tr-Gly-OMe may interact with various receptors, including G-protein coupled receptors (GPCRs), influencing signaling pathways involved in taste perception and neurotransmission.

- Neurotransmitter Modulation : By potentially modulating glycine receptors, Tr-Gly-OMe could enhance inhibitory neurotransmission in the central nervous system, contributing to neuroprotective effects.

Study 1: Bitter Taste Receptor Interaction

In a study examining the binding properties of amino acid derivatives to T2R receptors, researchers identified key residues involved in ligand interaction. Although Tr-Gly-OMe was not specifically tested, the findings suggest that similar structures could exhibit competitive inhibition against bitter agonists like quinine .

Study 2: Neuroprotective Potential

Research on glycine derivatives indicates their role in enhancing long-term potentiation (LTP), a mechanism associated with learning and memory. While direct evidence for Tr-Gly-OMe is lacking, its structural similarity to effective compounds suggests it may also enhance synaptic plasticity through similar pathways .

Summary of Findings

| Property | Description |

|---|---|

| Chemical Structure | This compound |

| Melting Point | 106–107 °C |

| Pharmacological Effects | Potential T2R modulation, neuroprotective effects |

| Mechanisms | Receptor interaction, neurotransmitter modulation |

| Research Gaps | Limited direct studies on Tr-Gly-OMe |

Propriétés

IUPAC Name |

methyl 2-(tritylamino)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO2/c1-25-21(24)17-23-22(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,23H,17H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFCOXPSJQAJMPM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CNC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60348470 |

Source

|

| Record name | methyl 2-(tritylamino)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60348470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10065-71-1 |

Source

|

| Record name | methyl 2-(tritylamino)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60348470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.